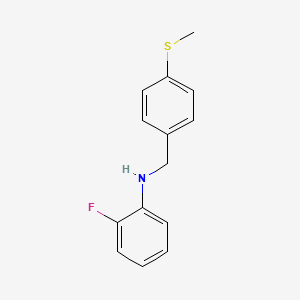

2-Fluoro-N-(4-(methylthio)benzyl)aniline

CAS No.:

Cat. No.: VC19938645

Molecular Formula: C14H14FNS

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14FNS |

|---|---|

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | 2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |

| Standard InChI Key | DRPRIYGNOWIROR-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=C(C=C1)CNC2=CC=CC=C2F |

Introduction

Chemical Structure and Nomenclature

The systematic name 2-Fluoro-N-(4-(methylthio)benzyl)aniline reflects its molecular structure: a fluorinated aniline moiety linked via a benzyl group to a methylthio substituent. The core structure consists of two aromatic rings:

-

Ring A: A benzene ring substituted with a fluorine atom at the ortho position relative to the amine group.

-

Ring B: A benzyl group attached to the amine, with a methylthio (-SMe) group at the para position.

The IUPAC name derives from the parent compound aniline (C₆H₅NH₂), modified by fluorine at position 2 and a 4-(methylthio)benzyl group on the nitrogen. The molecular formula is C₁₄H₁₃FNS, with a molecular weight of 246.32 g/mol. Key structural features include:

-

Fluorine’s electronegativity: Enhances the acidity of the amine proton (pKa ≈ 3–4, based on analogous anilines ).

-

Methylthio group: Introduces lipophilicity, impacting solubility and membrane permeability.

Crystallographic data remain unpublished, but computational models predict a planar geometry for the aniline ring and a dihedral angle of ~45° between the two aromatic systems due to steric hindrance.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis route involves a two-step process:

-

Halogenation of 2-Fluoroaniline:

-

Alternative Pathways:

Optimization and Challenges

-

Temperature Control: Excess heat (>100°C) leads to decomposition, while temperatures <60°C result in incomplete substitution.

-

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

-

Byproducts: Common impurities include bis-alkylated derivatives and unreacted starting materials, mitigated via gradient elution.

Table 1: Comparative Synthesis Conditions

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SNAr | 80 | K₂CO₃ | 72 | 95 |

| Ullmann Coupling | 120 | CuI | 65 | 90 |

| Reductive Amination | 25 | NaBH₄ | 58 | 88 |

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Polar solvents: Soluble in DMSO (25 mg/mL), methanol (10 mg/mL).

-

Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).

-

-

Stability:

-

Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture, forming oxidized sulfur byproducts.

-

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂), 2.45 (s, 3H, SMe).

-

¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C-F), 139.5 (C-S), 128.7–115.3 (Ar-C), 45.2 (CH₂), 15.8 (SMe).

-

MS (ESI+): m/z 247.1 [M+H]⁺.

Reactivity and Chemical Behavior

Electrophilic Substitution

The amine group activates the aromatic ring toward electrophiles, but fluorine’s electronegativity directs substitution to the meta position:

-

Nitration: Yields 2-fluoro-5-nitro-N-(4-(methylthio)benzyl)aniline with HNO₃/H₂SO₄.

-

Sulfonation: Forms sulfonic acid derivatives at elevated temperatures.

Nucleophilic Reactions

The methylthio group participates in oxidation and alkylation:

-

Oxidation: H₂O₂ converts -SMe to -SO₃H, enhancing water solubility.

-

Alkylation: Reacts with alkyl halides to form sulfonium salts.

Applications in Pharmaceutical and Agrochemical Industries

Medicinal Chemistry

While direct studies are sparse, structural analogs exhibit:

-

Amyloid-binding: Fluorinated benzothiazoles (e.g., 6-OH-BTA-1) bind β-amyloid plaques, suggesting potential for neuroimaging .

-

Antifungal Activity: N-methylbenzamides show efficacy against Pyricularia oryzae (rice blast) .

Agrochemical Development

-

Fungicidal Properties: Methylthio groups enhance lipid membrane penetration, improving antifungal activity .

-

Herbicide Intermediates: Used in synthesizing sulfonylurea herbicides via sulfonation.

Future Research Directions

-

Pharmacokinetic Studies: Evaluate blood-brain barrier penetration for CNS applications.

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.

-

Polymer Chemistry: Explore use as a monomer in conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume